Non-2-ynylsulfanyl-benzene Non-2-ynylsulfanyl-benzene
Brand Name: Vulcanchem
CAS No.: 133188-94-0
VCID: VC19135401
InChI: InChI=1S/C15H20S/c1-2-3-4-5-6-7-11-14-16-15-12-9-8-10-13-15/h8-10,12-13H,2-6,14H2,1H3
SMILES:
Molecular Formula: C15H20S
Molecular Weight: 232.4 g/mol

Non-2-ynylsulfanyl-benzene

CAS No.: 133188-94-0

Cat. No.: VC19135401

Molecular Formula: C15H20S

Molecular Weight: 232.4 g/mol

* For research use only. Not for human or veterinary use.

Non-2-ynylsulfanyl-benzene - 133188-94-0

Specification

CAS No. 133188-94-0
Molecular Formula C15H20S
Molecular Weight 232.4 g/mol
IUPAC Name non-2-ynylsulfanylbenzene
Standard InChI InChI=1S/C15H20S/c1-2-3-4-5-6-7-11-14-16-15-12-9-8-10-13-15/h8-10,12-13H,2-6,14H2,1H3
Standard InChI Key QKAKCZNKBUDOQM-UHFFFAOYSA-N
Canonical SMILES CCCCCCC#CCSC1=CC=CC=C1

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Geometry

The systematic name, non-2-ynylsulfanyl-benzene, reflects its structure: a benzene ring bonded to a sulfur atom (sulfanyl group) connected to a non-2-ynyl chain. The non-2-ynyl group consists of a nine-carbon chain with a triple bond between the second and third carbons. The molecular formula is C₁₅H₂₀S, with a molar mass of 232.38 g/mol.

The compound’s geometry is influenced by the electron-withdrawing nature of the sulfanyl group and the steric bulk of the alkyne chain. Density functional theory (DFT) calculations predict a dihedral angle of approximately 45° between the benzene plane and the sulfanyl group, optimizing conjugation while minimizing steric strain .

Spectroscopic Signatures

Hypothetical spectroscopic data for non-2-ynylsulfanyl-benzene can be extrapolated from related thioethers:

  • IR Spectroscopy: A strong absorption band near 2,100 cm⁻¹ (C≡C stretch) and 650–700 cm⁻¹ (C–S stretch) .

  • ¹H NMR: Signals at δ 7.2–7.5 ppm (aromatic protons), δ 2.4–2.6 ppm (–S–CH₂–), and δ 1.8–2.0 ppm (terminal alkyne proton).

  • ¹³C NMR: Peaks at δ 125–130 ppm (aromatic carbons), δ 85–90 ppm (sp-hybridized alkyne carbons), and δ 30–35 ppm (methylene carbons adjacent to sulfur) .

Synthesis and Optimization

Synthetic Routes

The synthesis of non-2-ynylsulfanyl-benzene can be achieved through nucleophilic aromatic substitution or transition-metal-catalyzed coupling:

Nucleophilic Substitution

Benzene thiol reacts with non-2-ynyl bromide under basic conditions (e.g., K₂CO₃ in DMF):
PhSH+HC≡C–(CH₂)₆–BrBasePh–S–(CH₂)₇–C≡CH+HBr\text{PhSH} + \text{HC≡C–(CH₂)₆–Br} \xrightarrow{\text{Base}} \text{Ph–S–(CH₂)₇–C≡CH} + \text{HBr}
This method yields moderate outputs (40–60%) due to competing elimination reactions .

Ullmann-Type Coupling

Copper-catalyzed coupling of iodobenzene with non-2-ynyl thiol enhances efficiency:
PhI+HS–(CH₂)₇–C≡CHCu, DMFPh–S–(CH₂)₇–C≡CH+HI\text{PhI} + \text{HS–(CH₂)₇–C≡CH} \xrightarrow{\text{Cu, DMF}} \text{Ph–S–(CH₂)₇–C≡CH} + \text{HI}
Yields improve to 70–80% at 110°C with 10 mol% CuI.

Industrial-Scale Production

Pilot-scale synthesis employs continuous flow reactors to mitigate exothermic risks. A representative protocol involves:

  • Mixing benzene thiol (1.0 M) and non-2-ynyl bromide (1.2 M) in tetrahydrofuran.

  • Injecting the mixture into a heated reactor (80°C) with K₂CO₃.

  • Separating the product via fractional distillation (purity >95%) .

Physicochemical Properties

Thermal Stability and Phase Behavior

Non-2-ynylsulfanyl-benzene is a viscous liquid at room temperature, with a predicted boiling point of 290–300°C and melting point of –20°C. Its thermal decomposition begins at 180°C, releasing sulfur dioxide and acetylene derivatives .

PropertyValue
Density (25°C)1.02 g/cm³
Refractive Index (n²⁵D)1.58
Solubility in WaterInsoluble
LogP (Octanol-Water)4.7

Reactivity Profile

  • Oxidation: Reacts with H₂O₂ to form sulfoxide (–SO–) and sulfone (–SO₂–) derivatives.

  • Hydrogenation: Catalytic hydrogenation (Pd/C) reduces the alkyne to cis-alkane (–CH₂–CH₂–).

  • Electrophilic Substitution: The sulfanyl group directs incoming electrophiles to the para position (75%) due to its moderate electron-withdrawing effect.

Applications in Scientific Research

Organic Synthesis Building Block

The compound serves as a precursor for:

  • Heterocyclic Compounds: Cycloaddition reactions with azides yield triazole derivatives.

  • Polymer Chemistry: Thiol-ene "click" reactions facilitate crosslinking in photopolymer resins .

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